molecular formula C15H13N5O B11032604 7-Amino-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

7-Amino-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B11032604
M. Wt: 279.30 g/mol
InChI Key: FKHIOEKGHMHRKC-UHFFFAOYSA-N
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Description

7-Amino-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with an amino group, a methoxyphenyl group, and a carbonitrile group. This unique structure contributes to its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile can be achieved through a multi-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This reaction is typically carried out in a one-pot procedure, which simplifies the synthesis and improves the yield. The reaction conditions often involve the use of a solvent such as ethanol or water, and the reaction is conducted at ambient temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The use of recyclable catalysts, such as multi-walled carbon nanotubes decorated with cobalt, nickel, and copper metals, can enhance the efficiency and sustainability of the process . These catalysts offer high catalytic activity, good proficiency, and reusability under mild conditions, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products

The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

7-Amino-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methoxyphenyl group, and a carbonitrile group within the pyrazolopyrimidine framework sets it apart from other similar compounds. This unique structure contributes to its diverse reactivity and potential therapeutic applications.

Properties

Molecular Formula

C15H13N5O

Molecular Weight

279.30 g/mol

IUPAC Name

7-amino-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C15H13N5O/c1-9-13(11-5-3-4-6-12(11)21-2)15-18-8-10(7-16)14(17)20(15)19-9/h3-6,8H,17H2,1-2H3

InChI Key

FKHIOEKGHMHRKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3OC)C#N)N

Origin of Product

United States

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